molecular formula C17H10N2O2S B2491404 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide CAS No. 93261-37-1

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide

Cat. No.: B2491404
CAS No.: 93261-37-1
M. Wt: 306.34
InChI Key: VWWVORHNTPFOFN-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is a fluorene-thiazole hybrid with a well-defined structural framework. Its systematic IUPAC name reflects the fusion of a fluorene backbone (a bicyclic aromatic hydrocarbon) and a thiazole heterocycle. The fluorene moiety is substituted at the 4-position with a carboxamide group, while the thiazol-2-yl group is attached via the nitrogen atom (Figure 1).

Molecular Formula :
$$ \text{C}{16}\text{H}{10}\text{N}2\text{O}2\text{S} $$

Molar Mass :
382.43 g/mol (calculated based on analogous structures in ).

Key Structural Features :

  • A tricyclic fluorene system with a ketone group at the 9-position.
  • A carboxamide group at the 4-position of the fluorene ring.
  • A thiazole ring (1,3-thiazole) linked via an amide bond.

Table 1 : Core structural and physicochemical properties

Property Value/Description
Molecular formula C₁₆H₁₀N₂O₂S
Molar mass 382.43 g/mol
Fluorene substitution 4-carboxamide, 9-keto
Heterocyclic component 1,3-thiazole

Historical Context of Fluorene-Thiazole Hybrid Compounds

Fluorene-thiazole hybrids emerged as a strategic focus in medicinal chemistry due to their dual capacity for π-π stacking (via the planar fluorene) and hydrogen bonding (via the thiazole and carboxamide groups). Early work on fluorene derivatives, such as 9-oxofluorene-4-carboxamide , demonstrated antiproliferative activity, prompting exploration of hybrid systems. The integration of thiazole—a heterocycle prevalent in bioactive molecules (e.g., sulfathiazole)—enhanced electronic diversity and target selectivity.

Notably, modifications to the thiazole ring (e.g., phenyl substitutions at the 4-position, as in ) and fluorene carboxamide positional isomers (e.g., 1-, 2-, or 3-substituted derivatives) have been pivotal in optimizing biological activity. For example, replacing the fluorene’s carboxamide linker with a carbonyl group significantly enhanced tubulin polymerization inhibition in related compounds.

Positional Isomerism in Fluorene Carboxamide Derivatives

Positional isomerism profoundly influences the electronic and steric properties of fluorene carboxamides. The 4-carboxamide substitution in This compound contrasts with derivatives like 9-oxo-9H-fluorene-1-carboxamide or 9-oxo-9H-fluorene-2-carboxamide . Key differences include:

  • Electronic Effects :

    • The 4-position’s proximity to the fluorene’s electron-deficient ketone group enhances polarization of the carboxamide bond, potentially improving hydrogen-bonding interactions.
    • In contrast, 1- or 2-substituted isomers exhibit reduced conjugation with the fluorene’s aromatic system.
  • Biological Implications :

    • 4-Substituted derivatives (e.g., 8f in ) demonstrate nanomolar IC₅₀ values in cancer cell lines due to optimized tubulin binding.
    • 2-Substituted analogs (e.g., N-(2-methoxyethyl)-9-oxo-9H-fluorene-4-carboxamide ) show reduced activity, highlighting the importance of substitution patterns.

Table 2 : Impact of carboxamide position on biological activity (selected examples)

Compound Substitution IC₅₀ (μM) Target
9-Oxo-N-(thiazol-2-yl)-4-fluorene 4-position 0.021–0.071 Tubulin polymerization
9-Oxo-1-fluorenecarboxamide 1-position >50 Not applicable
9-Oxo-2-fluorenecarboxamide 2-position >20 Not applicable

This positional sensitivity underscores the need for precise synthetic control in developing fluorene-thiazole therapeutics.

Properties

IUPAC Name

9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2S/c20-15-11-5-2-1-4-10(11)14-12(15)6-3-7-13(14)16(21)19-17-18-8-9-22-17/h1-9H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWVORHNTPFOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide typically involves the following steps:

    Formation of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts acylation reaction, where benzene is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where the carboxylic acid derivative of the fluorene is reacted with an amine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of hydroxy derivatives.

    Substitution: The thiazole ring can undergo substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired substituent.

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Overview

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is a heterocyclic compound notable for its unique structural features, which include a fluorene core, a thiazole ring, and a carboxamide group. This compound has garnered attention in various fields due to its potential applications in chemistry, biology, medicine, and industry.

Chemistry

In the realm of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its distinctive structure allows researchers to explore new chemical reactions and develop novel compounds. For instance, it can undergo various reactions such as oxidation, reduction, and substitution to yield different derivatives that may possess unique properties and functionalities.

Biology

This compound has been studied for its potential bioactive properties. Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that it could be effective against various microbial strains.
  • Anticancer Properties : Investigations into its cytotoxicity have shown promise in targeting cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Effects : The compound's interactions with biological targets may lead to anti-inflammatory outcomes.

Medicine

In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its unique chemical structure may allow it to interact with specific molecular targets involved in disease pathways, potentially leading to the development of new therapeutic agents for conditions such as cancer and infections.

Industry

The industrial applications of this compound are also noteworthy. It can be utilized in the development of new materials that exhibit enhanced properties such as:

  • Improved thermal stability
  • Unique electronic characteristics

These attributes make it suitable for use in various industrial processes and products.

Case Studies

Several case studies have documented the applications and efficacy of this compound:

  • Anticancer Activity Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth compared to control groups.
  • Antimicrobial Efficacy : Research involving microbial assays showed that derivatives of this compound exhibited considerable antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Material Science Applications : Investigations into the material properties indicated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core modifications, substituent variations, or biological targets. Below is a detailed analysis:

Fluorene-Based Carboxamides with Thiazole Derivatives

Example :

  • 2,7-Dichlorofluorene-thiazolidinone/azetidinone hybrids (e.g., 2-(aryl)-3-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)thiazolidin-4-ones) .
Feature Target Compound 2,7-Dichlorofluorene Derivatives
Core structure Fluorene with 9-oxo 2,7-Dichlorofluorene
Substituents Thiazol-2-yl carboxamide at C4 Thiazolidinone/azetidinone at C4
Bioactivity Not reported Antimicrobial (vs. multidrug-resistant strains); Anticancer (A549 and MDA-MB-231 cell lines) .

Key Insight: The dichloro substitution on fluorene and addition of thiazolidinone/azetidinone rings enhance antimicrobial and anticancer potency compared to the non-chlorinated, simpler thiazole-carboxamide structure of the target compound.

Thiazol-2-yl Carboxamides with Heterocyclic Cores

Example :

  • 9-Methyl-4-oxo-N-(thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide .
Feature Target Compound Pyrido-Thieno-Pyrimidine Derivative
Core structure Fluorene Pyrido-thieno-pyrimidine fused system
Substituents Thiazol-2-yl carboxamide Thiazol-2-yl carboxamide, 9-methyl
Bioactivity Not reported Undisclosed in provided evidence
Fluorene Carboxamides with Alternative Substituents

Example :

  • N-(biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide (CAS: 5478-44-4) .
Feature Target Compound Biphenyl-Fluorene Derivative
Substituent position Carboxamide at C4 Carboxamide at C1
Linked group Thiazol-2-yl Biphenyl
Bioactivity Not reported Not reported

Key Insight: The position of the carboxamide group (C4 vs. C1) and the nature of the substituent (thiazole vs.

Thiazol-2-yl Compounds with Antiproliferative Activity

Examples :

  • 5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid .
Feature Target Compound Triazole-Thiazole Hybrid
Core structure Fluorene 1,2,3-Triazole
Bioactivity Not reported Antiproliferative (LOX IMVI melanoma cells: 44.78% GP inhibition) .

Key Insight : The thiazol-2-yl fragment is a common pharmacophore in antiproliferative agents, but the addition of a triazole ring may enhance activity in certain cancer models.

Research Findings and Implications

  • Antimicrobial Potential: Fluorene-thiazole hybrids with chlorinated cores (e.g., 2,7-dichloro derivatives) show promise against multidrug-resistant pathogens . The target compound’s lack of chlorine substitutions may reduce this activity.
  • Anticancer Activity: Thiazol-2-yl-linked compounds, including triazole derivatives, exhibit moderate to strong inhibition of cancer cell lines (e.g., lung, melanoma) . The target compound’s fluorene-thiazole structure may similarly target proliferation pathways.
  • Enzyme Inhibition: 2-Aminothiazole analogs (e.g., 3-oxo-N-(thiazol-2-yl)butanamide derivatives) demonstrate 100% PDE5 inhibition, suggesting that the thiazole-carboxamide motif is critical for enzyme binding .

Biological Activity

9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which combines a fluorene core with a thiazole ring and a carboxamide group, allows for diverse interactions with biological targets. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is 9-oxo-N-(1,3-thiazol-2-yl)fluorene-4-carboxamide. Its molecular formula is C17H12N2O2SC_{17}H_{12}N_2O_2S, and it possesses several functional groups that contribute to its biological activity. The structural formula can be represented as follows:

InChI InChI 1S C17H10N2O2S c20 15 11 5 2 1 4 10 11 14 12 15 6 3 7 13 14 16 21 19 17 18 8 9 22 17 h1 9H H 18 19 21 \text{InChI InChI 1S C17H10N2O2S c20 15 11 5 2 1 4 10 11 14 12 15 6 3 7 13 14 16 21 19 17 18 8 9 22 17 h1 9H H 18 19 21 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as apoptosis in cancer cells and inhibition of microbial growth.

Anticancer Activity

Research indicates that derivatives of 9H-fluorene compounds exhibit significant anticancer properties. A study focusing on N-aryl derivatives found that modifications to the fluorene ring could enhance apoptosis-inducing capabilities. For instance, compound 5a showed EC50 values between 0.15 to 0.29 µM against T47D, HCT116, and SNU398 cell lines, demonstrating a fivefold increase in potency compared to the lead compound .

Case Study: Apoptosis Induction

In a high-throughput screening assay aimed at identifying apoptosis inducers, it was discovered that certain modifications to the 9H-fluorene structure could significantly enhance anticancer activity. The introduction of substitutions at the 7-position led to improved efficacy in inducing apoptosis .

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Compounds synthesized from similar structures were tested against multidrug-resistant strains of bacteria and fungi. While some derivatives displayed minimal inhibitory concentrations (MICs) higher than 256 µg/mL against Gram-positive bacteria, others showed promising activity against specific strains .

Table: Antimicrobial Activity Summary

CompoundMIC (µg/mL)Activity Against
Compound A>256Gram-positive bacteria
Compound B<128Fungi
Compound C<64Multidrug-resistant strains

Research Applications

The compound is being investigated not only for its potential therapeutic applications but also for its role as a building block in synthetic chemistry. Its unique structure allows researchers to explore new chemical reactions and develop novel compounds with enhanced biological activities.

Q & A

Basic: What are the standard synthetic routes for 9-oxo-N-(thiazol-2-yl)-9H-fluorene-4-carboxamide?

Methodological Answer:
The synthesis typically involves coupling 9-oxo-9H-fluorene-4-carboxylic acid derivatives with 2-aminothiazole. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or DCC to form an active ester intermediate.
  • Amide bond formation : React the activated intermediate with 2-aminothiazole under inert conditions (e.g., nitrogen atmosphere) in solvents such as DMF or dichloromethane .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
  • Optimization : Control reaction temperature (0–25°C) and monitor by TLC to minimize side reactions like oxidation or dimerization .

Basic: Which spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm the fluorene backbone, thiazole ring protons, and amide carbonyl resonance. Aromatic protons appear in δ 7.0–8.5 ppm .
  • Mass spectrometry (HRMS) : Validate molecular weight (382.4 g/mol) and fragmentation patterns, such as loss of the thiazole moiety .
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and amide N–H bonds (~3300 cm1 ^{-1}) .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What are the solubility properties and recommended storage conditions?

Methodological Answer:

  • Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Solvent screening (e.g., THF, acetone) with sonication may enhance dissolution .
  • Storage : Store at –20°C in airtight, light-protected containers under inert gas (argon) to prevent hydrolysis or oxidation. Lyophilization is recommended for long-term stability .

Advanced: How can researchers investigate the biological activity and mechanisms of action?

Methodological Answer:

  • Target identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) or receptor-binding studies using fluorescence polarization .
  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MTT assay) with IC50_{50} determination. Compare with positive controls (e.g., doxorubicin) .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s thiazole/fluorene moieties and protein active sites (e.g., EGFR kinase) .

Advanced: What computational approaches are used to predict physicochemical and ADMET properties?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and reactivity .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The thiazole group may enhance metabolic stability .
  • Molecular dynamics simulations : Analyze binding stability in solvent or protein environments over 100-ns trajectories .

Advanced: How should researchers address contradictions in reported data (e.g., solubility or bioactivity)?

Methodological Answer:

  • Reproducibility checks : Validate experimental conditions (e.g., solvent grade, pH) and use standardized protocols (e.g., OECD guidelines) .
  • Data triangulation : Cross-reference with structurally similar compounds (e.g., N-(4-phenylthiazol-2-yl) analogs) to identify trends .
  • Advanced characterization : Employ DSC to detect polymorphic forms affecting solubility or activity .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituted thiazoles (e.g., 4-methylthiazole) or fluorene derivatives (e.g., 9-hydroxyfluorene) to assess impact on activity .
  • Pharmacophore mapping : Identify critical groups (e.g., amide carbonyl, thiazole nitrogen) using 3D-QSAR models .
  • Bioisosteric replacement : Replace the thiazole with oxazole or pyridine to evaluate potency and selectivity changes .

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